
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is a complex organic compound with a unique structure It is characterized by its three carboxylate groups and a propanoyloxy group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the propane backbone, followed by the introduction of the carboxylate and propanoyloxy groups. Common reagents used in these reactions include alkyl halides, carboxylic acids, and alcohols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to maintain consistent quality and minimize waste.
化学反応の分析
Types of Reactions
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions, while the propanoyloxy group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-Butyl 2,3-diethyl 2-(acetoxy)propane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of a propanoyloxy group.
1-Butyl 2,3-diethyl 2-(butanoyloxy)propane-1,2,3-tricarboxylate: Contains a butanoyloxy group, leading to different chemical properties.
Uniqueness
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
669064-68-0 |
|---|---|
分子式 |
C17H28O8 |
分子量 |
360.4 g/mol |
IUPAC名 |
1-O-butyl 2-O,3-O-diethyl 2-propanoyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-9-10-24-15(20)12-17(16(21)23-8-4,25-13(18)6-2)11-14(19)22-7-3/h5-12H2,1-4H3 |
InChIキー |
WRSQRKYZXRNYNP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
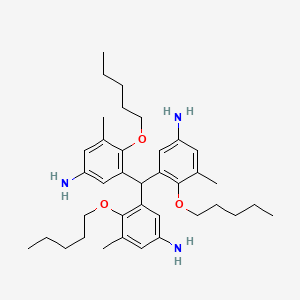
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
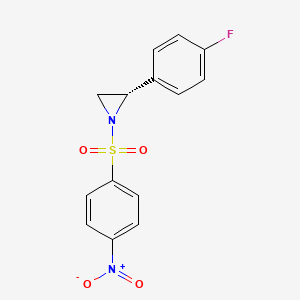
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
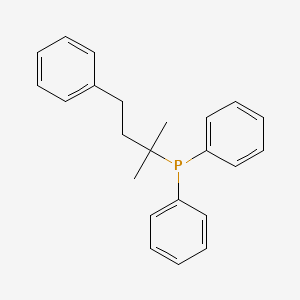
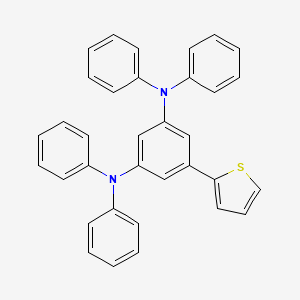
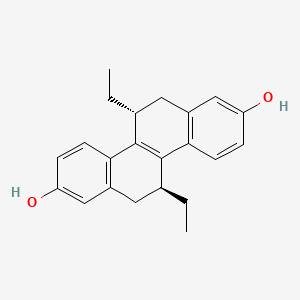
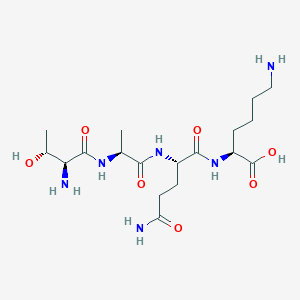
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
